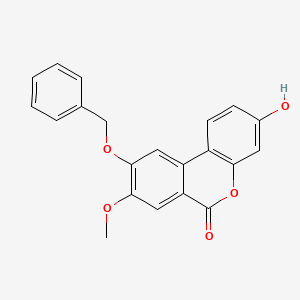
9-O-Benzyl-8-O-Methyl-urolithin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-Benzyl-8-O-Methyl-urolithin C typically involves the benzylation and methylation of Urolithin C. The reaction conditions often include the use of benzyl chloride and methyl iodide as reagents, along with a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
9-O-Benzyl-8-O-Methyl-urolithin C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with different functional groups replacing the benzyl or methyl groups.
科学研究应用
9-O-Benzyl-8-O-Methyl-urolithin C has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-O-Benzyl-8-O-Methyl-urolithin C is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. Further research is needed to elucidate the specific molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
8-O-Methyl-urolithin C: A derivative of Urolithin C and an intestinal microbial metabolite of ellagitannins.
Urolithin C: A naturally occurring compound derived from ellagitannins.
Uniqueness
9-O-Benzyl-8-O-Methyl-urolithin C is unique due to its specific benzyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These modifications can make it more suitable for certain applications compared to its parent compounds.
属性
分子式 |
C21H16O5 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
3-hydroxy-8-methoxy-9-phenylmethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H16O5/c1-24-19-11-17-16(10-20(19)25-12-13-5-3-2-4-6-13)15-8-7-14(22)9-18(15)26-21(17)23/h2-11,22H,12H2,1H3 |
InChI 键 |
XDXBYZLRJCEUHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


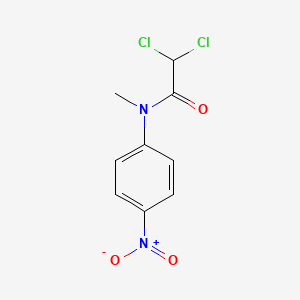
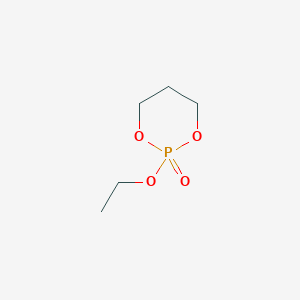
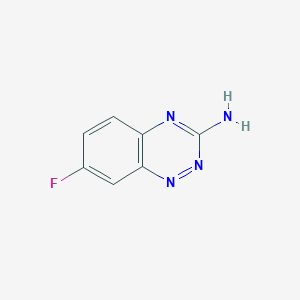
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)

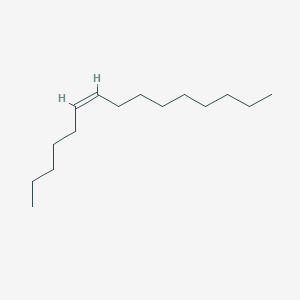
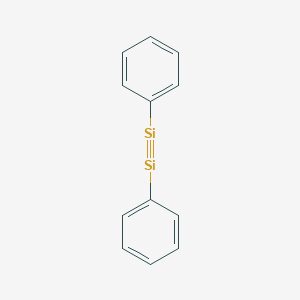

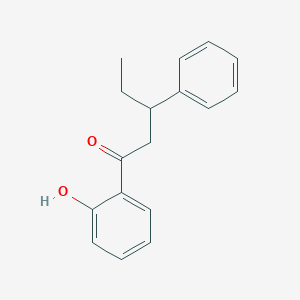

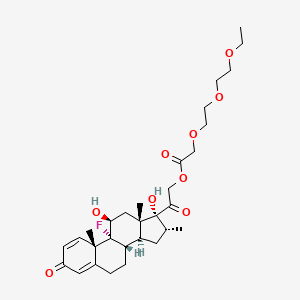
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)
